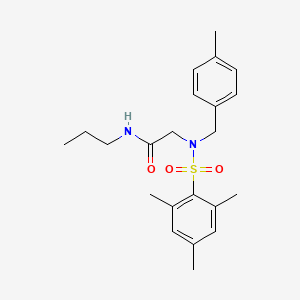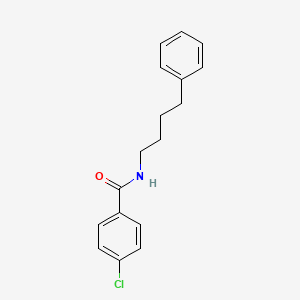![molecular formula C20H24FN3OS B4675414 2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4675414.png)
2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[3-(methylthio)phenyl]propanamide
説明
2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[3-(methylthio)phenyl]propanamide, also known as TAK-875, is a novel drug that has been developed as a treatment for type 2 diabetes. TAK-875 is a selective agonist of the G protein-coupled receptor GPR40, which is expressed in pancreatic beta cells. The activation of GPR40 by TAK-875 leads to an increase in insulin secretion, which helps to lower blood glucose levels.
作用機序
2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[3-(methylthio)phenyl]propanamide works by selectively activating the GPR40 receptor, which is expressed in pancreatic beta cells. The activation of GPR40 leads to an increase in intracellular calcium levels, which triggers the release of insulin from the beta cells. 2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[3-(methylthio)phenyl]propanamide has been shown to be highly selective for GPR40, with minimal binding to other related receptors. This selectivity is thought to contribute to the lower risk of hypoglycemia seen with 2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[3-(methylthio)phenyl]propanamide compared to other diabetes medications.
Biochemical and Physiological Effects:
In addition to its effects on insulin secretion, 2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[3-(methylthio)phenyl]propanamide has also been shown to have other biochemical and physiological effects. 2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[3-(methylthio)phenyl]propanamide has been shown to increase the expression of genes involved in glucose metabolism and insulin signaling in pancreatic beta cells. 2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[3-(methylthio)phenyl]propanamide has also been shown to improve pancreatic beta cell function and survival in animal models of diabetes. In addition, 2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[3-(methylthio)phenyl]propanamide has been shown to have anti-inflammatory effects, which may contribute to its beneficial effects on glucose metabolism.
実験室実験の利点と制限
One advantage of 2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[3-(methylthio)phenyl]propanamide for lab experiments is its selectivity for the GPR40 receptor, which allows for more specific and targeted studies of the role of this receptor in glucose metabolism. Another advantage is the lower risk of hypoglycemia compared to other diabetes medications, which allows for safer and more reliable studies in animal models and human subjects. One limitation of 2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[3-(methylthio)phenyl]propanamide for lab experiments is its potential for off-target effects, which may complicate the interpretation of results. Another limitation is the need for careful dosing and monitoring to avoid potential toxicity or adverse effects.
将来の方向性
There are several potential future directions for research on 2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[3-(methylthio)phenyl]propanamide. One area of interest is the potential for combination therapy with other diabetes medications, such as metformin or GLP-1 agonists, to improve glucose control and reduce the risk of hypoglycemia. Another area of interest is the potential for 2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[3-(methylthio)phenyl]propanamide to improve beta cell function and survival in patients with type 2 diabetes. Additionally, further studies are needed to fully understand the mechanisms of action of 2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[3-(methylthio)phenyl]propanamide and its potential for off-target effects.
科学的研究の応用
2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[3-(methylthio)phenyl]propanamide has been extensively studied in preclinical and clinical trials as a potential treatment for type 2 diabetes. In preclinical studies, 2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[3-(methylthio)phenyl]propanamide has been shown to effectively increase insulin secretion and improve glucose tolerance in animal models of diabetes. In clinical trials, 2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[3-(methylthio)phenyl]propanamide has been shown to effectively lower HbA1c levels, which is a key marker of long-term blood glucose control, in patients with type 2 diabetes. 2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[3-(methylthio)phenyl]propanamide has also been shown to have a lower risk of hypoglycemia, which is a common side effect of other diabetes medications.
特性
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methylsulfanylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3OS/c1-15(20(25)22-16-6-5-7-17(14-16)26-2)23-10-12-24(13-11-23)19-9-4-3-8-18(19)21/h3-9,14-15H,10-13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQFASYNPZTUIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)SC)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[3-(methylsulfanyl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4675332.png)

![N-[1-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B4675348.png)

![N-[2-(4-methyl-1-piperazinyl)ethyl]-4-biphenylcarboxamide](/img/structure/B4675370.png)
![4-({2-[(4-hydroxybenzoyl)amino]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}sulfonyl)benzoic acid](/img/structure/B4675378.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-2-methylphenyl)thiourea](/img/structure/B4675382.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4675384.png)

![6-(4-chlorophenyl)-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4675403.png)
![8-chloro-N-[2-(4-morpholinyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4675406.png)

![1-[(2,6-dichlorophenyl)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4675426.png)
![methyl 2-[(2-cyano-3-{4-[2-(4-morpholinyl)ethoxy]phenyl}acryloyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B4675432.png)